molecular formula C9H7IN2O B411034 N-(cyanomethyl)-3-iodobenzamide

N-(cyanomethyl)-3-iodobenzamide

Cat. No.: B411034
M. Wt: 286.07g/mol
InChI Key: WYTWNVUZBDRPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-3-iodobenzamide is a benzamide derivative characterized by a cyanomethyl group (-CH2CN) attached to the nitrogen atom of the benzamide scaffold and an iodine atom at the meta position of the benzene ring. For instance, N-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide (a metabolite of the insecticide flonicamid) shares the cyanomethyl substitution pattern and is regulated for pesticide residues in food .

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07g/mol

IUPAC Name

N-(cyanomethyl)-3-iodobenzamide

InChI

InChI=1S/C9H7IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13)

InChI Key

WYTWNVUZBDRPGL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NCC#N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3)
  • Structure: Features an acridine-amino-propyl group instead of cyanomethyl.
  • Activity : When labeled with 125I, A3 binds DNA and induces 1–1.4 DNA double-strand breaks (DSBs) per decay , outperforming conventional agents (1 DSB/decay) in radiochemical therapy .
  • Application : Investigated for targeted cancer therapy due to its DNA affinity.
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)
  • Structure : Bromo and trifluoromethyl groups on the phenyl ring.
N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide
  • Structure : Hydrophilic hydroxy-methyl-ethyl group.
  • Synthesis : 34% yield via carbodiimide-mediated coupling, suggesting moderate synthetic accessibility .
  • Property: Increased hydrophilicity may improve solubility compared to cyanomethyl derivatives.

Pharmacological and Agrochemical Relevance

Compound Key Substituents Application Biological Data Reference
N-(cyanomethyl)-3-iodobenzamide -CH2CN, -I (meta) Agrochemical metabolite Part of flonicamid residue analysis
A3 Acridine-amino-propyl, -I Cancer therapy 1–1.4 DSBs/decay
N-(3-aminophenyl)-3-iodobenzamide -NH2 (meta), -I Pharmacological intermediate Hydrogen bonding potential
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide -CN, -F, -I Drug development Enhanced metabolic stability

Key Observations :

  • Cyanomethyl vs. Acridine Groups: The cyanomethyl group (in agrochemicals) contrasts with the DNA-targeting acridine group (A3), illustrating how nitrogen substituents dictate application .
  • Halogen Effects : Iodine’s size and electronegativity enhance binding to hydrophobic pockets, while fluorine improves metabolic stability .

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